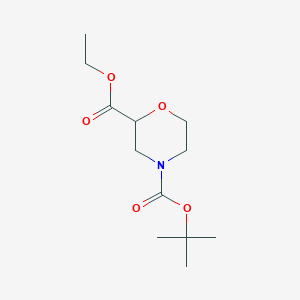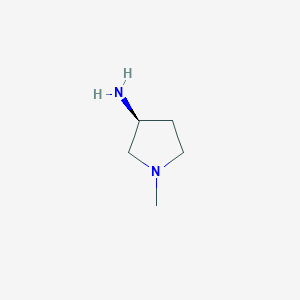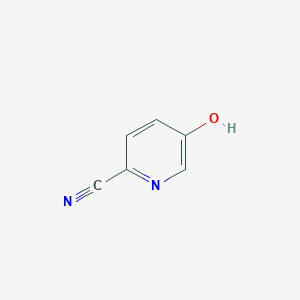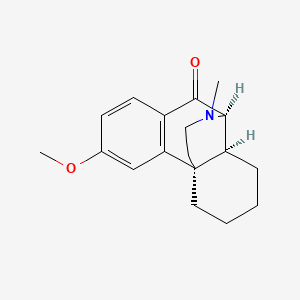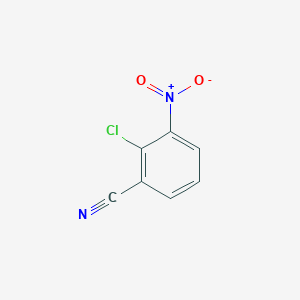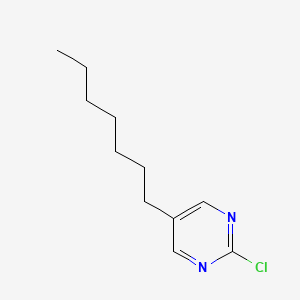
2-Chloro-5-heptylpyrimidine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Enhancing Antitumor Activity
2-Chloro-5-heptylpyrimidine, through its structural analogs, has shown potential in enhancing the antitumor activity of fluoropyrimidines. In a study by Takechi et al. (2002), the use of 5-chloro-2,4-dihydroxypyridine (CDHP) was evaluated to inhibit dihydropyrimidine dehydrogenase (DPD) and enhance the antitumor activity of 5-fluorouracil (5-FU) in human tumor cells. The study found that CDHP significantly enhanced 5-FU cytotoxicity in certain tumor cell lines, suggesting that CDHP, a compound structurally related to 2-Chloro-5-heptylpyrimidine, might be effective in improving fluoropyrimidine-based cancer treatments (Takechi et al., 2002).
Potential in Antiviral Applications
2-Chloro-5-heptylpyrimidine derivatives have also been explored for their antiviral properties. Hocková et al. (2003) synthesized and studied 2,4-Diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which included derivatives of 2-Chloro-5-heptylpyrimidine. They found that these compounds, particularly the 5-halogen-substituted derivatives, displayed significant antiretroviral activity, comparable to reference drugs like adefovir and tenofovir, but without measurable toxicity at certain concentrations (Hocková et al., 2003).
Use in Oral Chemotherapy Regimens
The analogs of 2-Chloro-5-heptylpyrimidine have been used in oral chemotherapy regimens. Chu et al. (2004) studied the oral fluoropyrimidine S-1, which contains a dihydropyrimidine dehydrogenase inhibitor (CDHP), structurally similar to 2-Chloro-5-heptylpyrimidine. The study aimed to assess the feasibility of S-1 in treating advanced malignancies and found that it showed potential in malignancies sensitive to fluoropyrimidines (Chu et al., 2004).
Eigenschaften
IUPAC Name |
2-chloro-5-heptylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2/c1-2-3-4-5-6-7-10-8-13-11(12)14-9-10/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZJDDGZLBCAIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CN=C(N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90616639 | |
| Record name | 2-Chloro-5-heptylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90616639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-heptylpyrimidine | |
CAS RN |
221641-56-1 | |
| Record name | 2-Chloro-5-heptylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90616639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-amine](/img/structure/B1592076.png)

